molecular formula C21H19N3O4 B4304799 3-[4-(1H-pyrrol-1-yl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

3-[4-(1H-pyrrol-1-yl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B4304799
M. Wt: 377.4 g/mol
InChI Key: UHNQTVOAYPLSOF-UHFFFAOYSA-N
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Description

3-[4-(1H-pyrrol-1-yl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is an organic compound characterized by a 1,2,4-oxadiazole core substituted at positions 3 and 5 with 4-(1H-pyrrol-1-yl)phenyl and 3,4,5-trimethoxyphenyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(1H-pyrrol-1-yl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of corresponding hydrazides and nitrile oxides. One common approach is:

  • Starting with the appropriate hydrazide and nitrile compound.

  • Subjecting them to a cyclization reaction using a dehydrating agent like phosphorus oxychloride.

  • Purifying the resulting product through recrystallization.

Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yield and purity, involving continuous flow reactors and automated purification systems. The conditions are meticulously controlled to ensure consistency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, particularly at the pyrrole moiety, forming corresponding oxidized derivatives.

  • Reduction: Reduction at specific positions on the oxadiazole ring or the pyrrole group is possible, leading to different reduced forms.

  • Substitution: The compound is amenable to electrophilic and nucleophilic substitutions, primarily on the phenyl rings and the oxadiazole core.

Common Reagents and Conditions:

  • Oxidation: Utilizes oxidizing agents such as m-Chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions.

  • Reduction: Employs reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Reactions typically involve halogenation agents or nucleophiles, facilitated by catalysts like palladium or copper.

Major Products Formed:

  • Oxidation: Yields various oxidized derivatives depending on the site of oxidation.

  • Reduction: Produces reduced analogs with modified electronic and steric properties.

  • Substitution: Results in substituted derivatives with potentially enhanced or altered biological activity.

Scientific Research Applications

3-[4-(1H-pyrrol-1-yl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has found applications in diverse scientific domains:

  • Biology: Explored for its role in modulating biological pathways, making it a candidate for biochemical studies.

  • Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

  • Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: Potential targets include enzymes, receptors, and DNA, where it can bind and modulate their activity.

  • Pathways Involved: It may influence signaling pathways, leading to changes in cellular functions, gene expression, and metabolic processes.

Comparison with Similar Compounds

When compared to other similar compounds, 3-[4-(1H-pyrrol-1-yl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole stands out due to its unique substitution pattern:

  • Similar Compounds: Includes other oxadiazole derivatives with different substituents, such as 3-(phenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole.

  • Uniqueness: The combination of a pyrrole moiety and a trimethoxyphenyl group is relatively rare, providing distinctive electronic and steric properties that can lead to unique biological and chemical activities.

Hope this deep dive sparks some curiosity. How would you apply this compound?

Properties

IUPAC Name

3-(4-pyrrol-1-ylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-25-17-12-15(13-18(26-2)19(17)27-3)21-22-20(23-28-21)14-6-8-16(9-7-14)24-10-4-5-11-24/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNQTVOAYPLSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(1H-pyrrol-1-yl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-[4-(1H-pyrrol-1-yl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-[4-(1H-pyrrol-1-yl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-[4-(1H-pyrrol-1-yl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-[4-(1H-pyrrol-1-yl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-[4-(1H-pyrrol-1-yl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

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